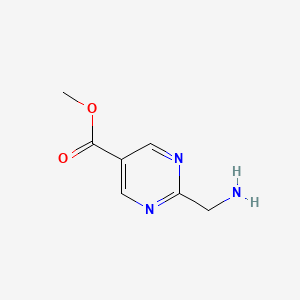

Methyl 2-(aminomethyl)pyrimidine-5-carboxylate

Description

Historical and Contemporary Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research

The pyrimidine ring system is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. nih.govwikipedia.org Its significance in science is deeply rooted in biology and the history of chemistry.

Historically, the study of pyrimidines is inseparable from the discovery of nucleic acids. In the late 19th century, pyrimidine derivatives were identified as essential components of life, with uracil, thymine, and cytosine forming the fundamental building blocks of RNA and DNA. nih.govresearchgate.net This discovery alone cemented the pyrimidine scaffold as a central element in biochemical research. The systematic study of pyrimidines began around 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. wikipedia.org Early research also revealed the presence of the pyrimidine ring in essential vitamins like thiamine (Vitamin B1) and riboflavin (Vitamin B2), further highlighting its physiological importance. researchgate.netscispace.com

In contemporary chemical research, the pyrimidine scaffold is recognized as a "privileged structure" due to its widespread therapeutic applications. mdpi.comnih.gov Its derivatives are known to exhibit a vast spectrum of biological activities. nih.govresearchgate.net The pyrimidine core is a key feature in numerous FDA-approved drugs, demonstrating its versatility in targeting various biological pathways. nih.govnih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems and its capacity to form hydrogen bonds are key to its success in drug design. nih.gov Today, pyrimidine derivatives are integral to the development of new agents in oncology, virology, and microbiology, and they serve as versatile building blocks in organic synthesis for creating complex molecules for pharmaceuticals, agrochemicals, and specialty materials. nbinno.comnbinno.com

Table 1: Historical Milestones in Pyrimidine Research

| Year/Period | Milestone | Significance |

|---|---|---|

| 1776 | Isolation of uric acid (a fused pyrimidine) by Scheele. derpharmachemica.com | Marks the beginning of fused pyrimidine chemistry. derpharmachemica.com |

| Late 19th Century | Identification of cytosine, thymine, and uracil. researchgate.net | Established pyrimidines as fundamental components of nucleic acids. researchgate.net |

| 1879 | First laboratory synthesis of a pyrimidine (barbituric acid). wikipedia.org | Demonstrated the ability to synthetically access the pyrimidine core. wikipedia.org |

| 1884 | Systematic study of pyrimidines initiated by Pinner. wikipedia.org | Laid the groundwork for synthetic pyrimidine chemistry. wikipedia.org |

| Early 20th Century | Identification of the pyrimidine ring in vitamins like thiamine. researchgate.net | Expanded the known biological roles of pyrimidine structures. researchgate.net |

| Mid-20th Century | Development of 5-Fluorouracil as an anticancer agent. researchgate.net | Ushered in the modern era of pyrimidine-based therapeutics. researchgate.net |

Rationale for Investigating the Methyl 2-(aminomethyl)pyrimidine-5-carboxylate Scaffold

The rationale for investigating the this compound scaffold stems from the proven utility of its constituent functional groups in medicinal chemistry and organic synthesis. The molecule combines three key structural features onto a single pyrimidine core: a methyl carboxylate group at the 5-position, an aminomethyl group at the 2-position, and the pyrimidine ring itself.

The Pyrimidine-5-carboxylate Motif : The ester group at the 5-position of the pyrimidine ring is a versatile chemical handle. It can be readily modified through various chemical reactions, such as hydrolysis, amidation, or reduction, allowing for the synthesis of a diverse library of derivatives. organic-chemistry.org This position is crucial for creating compounds with tailored properties to interact with specific biological targets. For instance, pyrimidine-5-carboxylic acid derivatives have been explored for antiallergy applications, and the related pyrimidine-5-carboxaldehyde is a key intermediate for synthesizing molecules with antiviral, antibacterial, and anticancer properties. nih.govnbinno.com

The 2-(Aminomethyl)pyrimidine Motif : The presence of an amino group, particularly as an aminomethyl substituent, at the 2-position is significant for biological activity. The primary amine provides a site for hydrogen bonding, which is critical for molecular recognition and binding to enzymes or receptors. Furthermore, the presence of an amino group at the C-2 position of the pyrimidine nucleus has been shown to enhance antibacterial activity in certain classes of compounds. researchgate.net The aminomethyl group is a key structural component in intermediates used for the synthesis of Vitamin B1, underscoring its importance in building bioactive molecules. google.comgoogle.com

By combining these motifs, the this compound scaffold emerges as a promising platform. It offers a synthetically accessible starting point with two distinct points for chemical modification, enabling the exploration of chemical space to develop new therapeutic agents or functional materials. The structure is designed for diversity, allowing chemists to fine-tune its properties for specific applications.

Overview of Key Research Domains Applicable to the Compound’s Core Structure

The structural features of this compound make its core applicable to several key research domains. The broad biological activities associated with pyrimidine derivatives suggest that this scaffold is a valuable tool for drug discovery and development.

Table 2: Key Research Domains for the this compound Scaffold

| Research Domain | Potential Applications and Rationale |

|---|---|

| Medicinal Chemistry | Anticancer Drug Discovery : Pyrimidine derivatives are central to many anticancer drugs, acting as kinase inhibitors, antimetabolites, and inhibitors of other cellular processes. nih.govnih.govmdpi.com The scaffold allows for modifications to target specific enzymes involved in cancer progression. elsevierpure.com |

| Antiviral Research : As analogues of nucleobases, pyrimidine derivatives are foundational to many antiviral therapies. researchgate.netresearchgate.net The scaffold can be used to synthesize novel nucleoside and non-nucleoside analogues. | |

| Antibacterial Agent Development : The 2-aminopyrimidine (B69317) moiety is a known pharmacophore for antibacterial activity, often by inhibiting essential enzymes like dihydrofolate reductase (DHFR). researchgate.net | |

| Anti-inflammatory Drug Design : Certain pyrimidine derivatives have shown potent anti-inflammatory properties, making this scaffold relevant for immunology research. mdpi.comnih.gov | |

| Organic Synthesis | Heterocyclic Building Block : The compound serves as a versatile intermediate for constructing more complex heterocyclic systems. nbinno.comnbinno.com The ester and amine groups provide orthogonal reactivity for sequential chemical transformations. organic-chemistry.org |

| Chemical Biology | Probe Development : The scaffold can be functionalized with fluorescent tags or biotin to create chemical probes for studying biological pathways or identifying protein targets. |

The diverse pharmacological activities reported for variously substituted pyrimidines underscore the potential of this specific scaffold. nih.govmdpi.com Its applicability spans from creating targeted therapies for cancer and infectious diseases to its use as a fundamental building block in the synthesis of complex organic molecules. nih.govnbinno.com The investigation of this compound and its derivatives is therefore a scientifically grounded endeavor with the potential to contribute to multiple areas of chemical and biomedical research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVGTZFTJWPERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of Methyl 2 Aminomethyl Pyrimidine 5 Carboxylate

X-ray Crystallography:There are no published single-crystal X-ray diffraction studies for Methyl 2-(aminomethyl)pyrimidine-5-carboxylate or its co-crystals. Consequently, data regarding its solid-state conformation, hydrogen bonding networks, and supramolecular assemblies are not available.

To fulfill the request with the required level of scientific accuracy and detail, access to proprietary research data or the execution of new laboratory analyses on the compound would be necessary. Without such data, any attempt to generate the requested content would be speculative and would not meet the standards of a factual, scientific article.

Conformational Dynamics and Stereochemical Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the pyrimidine (B1678525) ring, the aminomethyl group, and the methyl carboxylate substituent. The interplay of steric and electronic effects governs the relative stability of the various possible conformers.

Solution-state NMR spectroscopy is a powerful tool for investigating the conformational preferences of molecules in a liquid environment, which mimics physiological conditions. Techniques such as the analysis of nuclear Overhauser effects (NOEs), scalar coupling constants (J-couplings), and chemical shift perturbations provide valuable information about the time-averaged spatial arrangement of atoms.

While specific experimental NMR studies detailing the complete conformational analysis of this compound are not extensively available in public literature, the expected approach would involve a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments.

Key NMR Parameters for Conformational Analysis:

¹H-¹H Coupling Constants (³JHH): The magnitude of the three-bond coupling constants between protons on the aminomethyl bridge and adjacent protons (if any) on the pyrimidine ring can provide information about the dihedral angles, as described by the Karplus equation.

Nuclear Overhauser Effect (NOE): Through-space interactions between protons, detected in NOESY or ROESY spectra, can reveal proximity between the aminomethyl protons and the protons on the pyrimidine ring (specifically H4 and H6). The presence or absence of specific NOEs would help to define the preferred orientation of the aminomethyl group relative to the ring.

Chemical Shifts: The chemical shifts of the pyrimidine ring protons and the aminomethyl protons can be influenced by the molecule's conformation, particularly due to anisotropic effects from the aromatic ring and the carbonyl group.

Hypothetical NMR Data for Conformational Analysis

The following table represents the type of data that would be sought in an NMR study to elucidate the conformational preferences of this compound. The values are illustrative and not based on actual experimental data for this specific compound.

| Parameter | Nuclei Involved | Expected Value/Observation | Conformational Implication |

| ³J Coupling Constant | H(CH₂) - H(ring) | Not directly applicable due to lack of vicinal ring proton. | - |

| NOE Correlation | H(CH₂) ↔ H4/H6 | The relative intensities of NOEs between the methylene (B1212753) protons and the pyrimidine ring protons (H4 and H6). | Indicates the preferred orientation of the aminomethyl group relative to the pyrimidine ring (e.g., syn- or anti-periplanar). |

| Chemical Shift (δ) | H(CH₂) | The chemical shift of the methylene protons could vary depending on their orientation with respect to the pyrimidine ring. | A downfield or upfield shift might suggest proximity to electron-withdrawing or shielding groups in a specific conformation. |

| Solvent Titration | All Protons | Changes in chemical shifts upon changing solvent polarity. | Can reveal the presence of intramolecular hydrogen bonding and the stability of certain conformers in different environments. |

In the absence of extensive experimental data, theoretical and computational methods provide a powerful alternative for mapping the conformational landscape of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the geometries and relative energies of different conformers.

The primary focus of computational studies would be to explore the potential energy surface (PES) by systematically rotating the key dihedral angles. Of particular interest is the rotational barrier of the aminomethyl group. A computational study on 2-aminopyrimidine (B69317) has shown that the rotation of an amino group attached to the C2 position of a pyrimidine ring involves surmounting specific energy barriers. While this compound has a methylene spacer, similar principles regarding steric and electronic interactions would apply.

The key dihedral angles to consider are:

τ1: C(6)-C(2)-CH₂-N

τ2: C(2)-CH₂-N-H

By performing a relaxed scan of the PES along these dihedral angles, one can identify the low-energy conformers (energy minima) and the transition states that connect them. The energy difference between the minima and the transition states provides the rotational energy barriers.

Hypothetical Conformational Energy Landscape

The following table illustrates the kind of results that would be obtained from a computational study on the conformational preferences of this compound. The conformers and their relative energies are hypothetical and based on general principles of stereoelectronic effects and steric hindrance.

| Conformer ID | Dihedral Angle (τ1) (C6-C2-CH₂-N) | Dihedral Angle (τ2) (C2-CH₂-N-H) | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Stabilizing/Destabilizing Interactions |

| A | ~0° (syn) | ~60° (gauche) | 0.00 | ~70 | Potential for weak intramolecular hydrogen bonding between the amino group and the pyrimidine nitrogen (N1); minimized steric hindrance. |

| B | ~180° (anti) | ~60° (gauche) | ~1.5 | ~20 | Sterically allowed conformation, but lacks the potential for intramolecular hydrogen bonding with N1. |

| C | ~0° (syn) | ~180° (anti) | ~2.5 | ~5 | Less favorable orientation of the N-H bond, leading to some steric repulsion. |

| D | ~180° (anti) | ~180° (anti) | ~3.0 | ~5 | Higher energy due to eclipsing interactions and less favorable electronic arrangement. |

These theoretical calculations would suggest that the molecule predominantly exists in a conformation where the aminomethyl group is oriented in a way that allows for favorable intramolecular interactions, such as hydrogen bonding, while minimizing steric clashes with the pyrimidine ring. The energy barriers between these conformers would determine the rate of interconversion at a given temperature.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Aminomethyl Pyrimidine 5 Carboxylate

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a diazine, and the presence of two electronegative nitrogen atoms significantly reduces its aromaticity and electron density compared to benzene. researchgate.net This inherent electron deficiency is the primary driver of the ring's reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. The substituents at the C2 and C5 positions further modulate this reactivity.

The pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen atoms withdraw electron density, particularly from the α (2, 4, 6) and γ (4) positions, making them electrophilic. stackexchange.com In Methyl 2-(aminomethyl)pyrimidine-5-carboxylate, the C4 and C6 positions are the most activated sites for nucleophilic attack. The reaction proceeds through a two-step mechanism involving the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, which is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms, facilitates the substitution. stackexchange.com

While the C2 position is occupied, reactions with strong nucleophiles can potentially displace substituents at this position, although this is less common than reactions at C4 and C6. The presence of a good leaving group is typically required for SNAr reactions to proceed efficiently. In the absence of a leaving group at C4 or C6, direct C-H functionalization can be achieved under specific conditions, though this often requires harsh reaction conditions or specialized reagents. researchgate.net For instance, halogenated pyrimidines readily undergo SNAr reactions with various nucleophiles, highlighting the ring's susceptibility to this type of transformation. researchgate.net

| Position | Activating Factors | Potential Nucleophiles | Product Type |

| C4/C6 | Electron withdrawal by both ring nitrogens | Amines, alkoxides, thiolates, cyanide | 4- or 6-substituted pyrimidine derivative |

| C2 | Electron withdrawal by both ring nitrogens | Strong nucleophiles (e.g., organometallics) | 2-substituted pyrimidine derivative (less common) |

Due to the electron-deficient nature of the pyrimidine ring, classical electrophilic aromatic substitution (SEAr) is generally difficult and requires harsh conditions. The ring nitrogens are basic and will typically react with electrophiles first. However, the presence of the activating aminomethyl group at C2 and the deactivating methyl carboxylate group at C5 complicates the regioselectivity.

Electrophilic attack is more likely to occur on the ring nitrogen atoms (N1 or N3) to form pyrimidinium salts. nih.gov This quaternization of a ring nitrogen further deactivates the ring towards electrophilic attack but significantly enhances its reactivity towards nucleophiles. nih.govwur.nl If a forced SEAr reaction were to occur on the carbon skeleton, the directing effects of the existing substituents would be crucial. The aminomethyl group would direct ortho and para (to C4 and C6), while the meta-directing carboxylate group would also favor attack at C4 (meta to C5 and ortho to C2). Therefore, the C4 position would be the most likely, albeit still unfavorable, site for electrophilic substitution.

| Reaction Type | Reagent | Site of Attack | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N1 or N3 | N-alkyl pyrimidinium salt |

| N-Acylation | Acyl halide | N1 or N3 | N-acyl pyrimidinium salt |

| C-Substitution (Forced) | Strong electrophile (e.g., nitrating mixture) | C4 (predicted) | 4-substituted pyrimidine derivative |

The pyrimidine ring can undergo both oxidation and reduction reactions. Due to its relatively low aromaticity, reduction is more readily achieved than in corresponding benzene systems. researchgate.net

Reduction: Catalytic hydrogenation or treatment with reducing agents like sodium borohydride can reduce the C5=C6 double bond to yield dihydropyrimidine derivatives. researchgate.netumich.edu Further reduction can lead to tetrahydropyrimidines. The specific outcome depends on the reagents and reaction conditions employed.

Oxidation: The pyrimidine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to ring-opening or the formation of N-oxides. Oxidation reactions can also target alkyl substituents on the ring. researchgate.net For instance, pyrimidine nucleosides can be oxidized by reagents like osmium tetroxide, which attacks the C5-C6 double bond. nih.govnih.gov It is plausible that under similar conditions, the pyrimidine core of this compound could undergo hydroxylation.

Transformations of the Aminomethyl Moiety

The primary aliphatic amine of the aminomethyl group is a key site of reactivity, behaving as a potent nucleophile and a base. This functionality allows for a wide array of chemical modifications.

The aminomethyl group undergoes typical reactions characteristic of primary amines. These transformations are fundamental for modifying the molecule's properties or for building more complex structures.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amine or to introduce new functional groups. nih.gov

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a common method for controlled mono-alkylation.

Condensation and Imine Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). These imines can be stable or can serve as intermediates that can be subsequently reduced to form secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acetyl chloride, Triethylamine | Amide |

| Alkylation | Methyl iodide, K₂CO₃ | Secondary/Tertiary Amine |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine |

| Imine Formation | Acetone | Imine (Schiff Base) |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Sulfonamide |

The versatile reactivity of the aminomethyl group makes it an ideal handle for derivatization. In medicinal chemistry, this position can be modified to explore structure-activity relationships (SAR) by introducing a variety of substituents. nih.gov For example, acylation or alkylation can be used to attach linkers, which can then be used to conjugate the molecule to proteins, nucleic acids, or solid supports.

Furthermore, the amine can be reacted with fluorescent dyes, biotin, or other reporter molecules to create chemical probes. thermofisher.com These probes are valuable tools for studying biological systems, allowing for the visualization and tracking of the molecule or its binding partners. The conversion of the amine to other functional groups, such as an azide via diazotization followed by substitution, can also open up possibilities for bioorthogonal chemistry, such as "click" reactions with alkyne-containing molecules. nih.gov

Reactions Involving the Methyl Carboxylate Group

The methyl carboxylate group at the C5 position of this compound is a key site for chemical modification. Its reactivity is characteristic of aromatic esters, though influenced by the electron-withdrawing nature of the pyrimidine ring. The primary transformations of this group include hydrolysis, transesterification, reduction, and amidation.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic conditions. Saponification using alkali hydroxides like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous or mixed aqueous-organic solvent system effectively yields the carboxylate salt, which can be neutralized to the free carboxylic acid. This hydrolysis is a critical step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation rsc.org. Enzymatic hydrolysis offers a milder alternative; for instance, pig liver esterase has been used to hydrolyze a similar N-1 substituted pyrimidinone methyl ester to its carboxylic acid researchgate.net. Computational studies on related pyrimidine derivatives suggest that hydrolysis can proceed through different pathways, with water molecules playing a direct role in assisting the reaction and lowering the activation energy barrier acs.org.

Transesterification, the conversion of one ester to another, can be performed under either acidic or basic conditions viu.ca. The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, proceeding through a tetrahedral intermediate viu.ca. While specific studies on the transesterification of this compound are not prevalent, the general principles apply. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct viu.ca. The catalytic mechanism of enzymes like carboxylesterases, which perform both hydrolysis and transesterification, has been computationally shown to be a four-step process involving two tetrahedral intermediates nih.gov.

The methyl carboxylate group can be reduced to a primary alcohol or, under controlled conditions, to an aldehyde.

Reduction to Alcohol: Strong hydride reagents, most notably Lithium Aluminium Hydride (LiAlH₄), are capable of reducing esters to primary alcohols nih.gov. However, in the case of pyrimidine-5-carboxylates, a competing reaction is the reduction of the electron-deficient pyrimidine ring itself. Research on the reduction of ethyl 2-substituted-pyrimidine-5-carboxylates with LiAlH₄ has shown that the reaction can yield both the desired (pyrimidin-5-yl)methanol product and a 1,6-dihydropyrimidine-5-carboxylate, where the ring has been reduced. The product distribution is highly dependent on the reaction conditions, such as temperature and the method of addition.

| Substrate | Reducing Agent | Conditions | Product(s) | Yield(s) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | Substrate added to LiAlH₄ at -15°C | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | 52% | rsc.org |

| Ethyl 2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | LiAlH₄ added to substrate at -15°C | (2-Methylthiopyrimidin-5-yl)methanol | 40% | rsc.org |

Reduction to Aldehyde: The partial reduction of esters to aldehydes requires milder and more selective reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, typically run at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol acs.org. While this is a standard method in organic synthesis, specific examples for pyrimidine-5-carboxylates require careful control of stoichiometry and conditions to achieve high selectivity for the aldehyde over the alcohol and to avoid reduction of the pyrimidine ring.

Amidation: The conversion of the methyl carboxylate directly to an amide, known as aminolysis, is a synthetically useful reaction. This transformation involves the nucleophilic attack of an amine on the ester's carbonyl carbon fiveable.mechemistrysteps.com. The reaction is generally slow because the alkoxy group (⁻OCH₃) is a poor leaving group chemistrysteps.com. Consequently, the reaction often requires elevated temperatures or catalysis.

Base-promoted direct amidation provides an effective method. Systems such as potassium tert-butoxide in DMSO have been shown to facilitate the reaction between unactivated esters and a wide range of amines, including heterocyclic amines like 2-aminopyrimidine (B69317) rsc.org. The mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the methoxide ion chemistrysteps.com. Organocatalysts, such as 6-halo-2-pyridones, have also been developed to catalyze ester aminolysis under mild conditions by acting as bifunctional acid/base catalysts that activate both the ester and the amine rsc.org.

Alternatively, a two-step process is common, involving initial hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine using a standard peptide coupling reagent (e.g., HATU) rsc.org.

Urethane Formation: The direct conversion of a methyl carboxylate group to a urethane is not a standard or common organic transformation. Urethane linkages are typically formed by the reaction of an isocyanate with an alcohol or an amine.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves computational and experimental approaches to map reaction pathways and characterize transition states.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms in heterocyclic chemistry nih.gov. For the key transformations of the methyl carboxylate group, such as hydrolysis and amidation, DFT calculations can be used to model the potential energy surface of the reaction.

For instance, in the hydrolysis of a related N-pyrimidinyl formamide, theoretical studies have explored multiple pathways for both direct (one water molecule) and water-assisted (two water molecules) mechanisms acs.org. These studies calculate the energies of intermediates and transition states, revealing that the water-assisted pathway, where a second water molecule acts as a bridge for proton transfer, has a lower activation energy and is therefore more favorable acs.org. The transition states typically involve the formation of a tetrahedral carbon intermediate, and the rate-limiting step can be either the formation or the breakdown of this intermediate acs.orgnih.gov.

Kinetic Isotope Effects (KIEs): The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by identifying the rate-determining step of a reaction wikipedia.orglibretexts.org. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope (k_heavy) wikipedia.org. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step libretexts.org. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking but where hybridization changes wikipedia.org. In the context of pyrimidine chemistry, KIEs can be used to probe mechanisms such as C-H bond activation or nucleophilic attack at the ring pkusz.edu.cnresearchgate.net. For reactions at the C5-carboxylate, a secondary KIE could potentially be observed at adjacent ring positions if the hybridization of the ring carbons changes during the rate-limiting step of a reaction.

Hammett Studies: The Hammett equation describes a linear free-energy relationship (LFER) that relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds wikipedia.org. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends only on the nature and position of the substituent), and ρ is the reaction constant (which depends on the reaction type and conditions) wikipedia.org.

Hammett studies have been applied to pyrimidine derivatives to quantify the electronic effects of substituents on their reactivity. For example, in studies of the alkaline hydrolysis and aminolysis of 2-(p-substituted phenylthio)-pyrimidines, Hammett plots were found to be linear rsc.org. This indicates that the reaction rate is directly influenced by the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring. Similarly, the effect of substituents at the 4, 5, and 6 positions of the pyrimidine ring on the rate of hydrolysis of 2-sulfanilamidopyrimidine derivatives has been successfully interpreted using the Hammett equation science.gov. Such studies allow for a quantitative understanding of how substituents on the pyrimidine ring of this compound would influence the reactivity of the methyl carboxylate group.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for Methyl 2 Aminomethyl Pyrimidine 5 Carboxylate Analogues

Design Strategies for Modulating In Vitro Biological Activity

Modulating the in vitro biological activity of Methyl 2-(aminomethyl)pyrimidine-5-carboxylate analogues hinges on strategic modifications to three key regions of the molecule: the pyrimidine (B1678525) core, the aminomethyl position, and the carboxylate moiety.

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. nih.gov Systematic variation of these substituents is a cornerstone of SAR studies. For instance, the introduction of different groups can influence the molecule's electronics, sterics, and ability to form hydrogen bonds, thereby affecting its interaction with a biological target. researchgate.net

Research on various pyrimidine derivatives has demonstrated that:

Halogenation: The introduction of halogen atoms, such as chlorine, can significantly impact inhibitory activity. Studies on 4-amino-2,6-dichloropyrimidine showed it to be an effective inhibitor of glutathione reductase. juniperpublishers.com In some anticancer derivatives, chloro-phenyl substitutions also contribute to potency. researchgate.net

Amino and Substituted Amino Groups: The presence of amino groups is critical for the biological activity of many pyrimidine compounds. juniperpublishers.com Fusing the pyrimidine ring with other heterocyclic structures, such as in pyrido[2,3-d]pyrimidines, has been a successful strategy for developing novel anticancer agents. nih.gov

Alkoxy and Aryloxy Groups: Modifications with alkoxy groups, such as methoxy, have been explored. For example, in the development of tubulin inhibitors, a 4-methoxy-2-nitroaniline group was coupled to the pyrimidine core to yield potent compounds. nih.gov

Thioether and Sulfone Groups: The introduction of methylthio groups at the C2 position of the pyrimidine ring serves as a versatile handle for further chemical modification, allowing for the synthesis of diverse analogues. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of different pyrimidine scaffolds, as reported in the literature.

| Scaffold/Series | Substituent & Position | Observed Effect on Biological Activity | Reference |

| Pyrimidine Derivatives | 4-amino, 2-chloro | Showed significant inhibition of glutathione reductase. | juniperpublishers.com |

| Pyrimidine Derivatives | 4-amino, 6-chloro | Exhibited inhibitory effects on glutathione reductase. | juniperpublishers.com |

| Pyrimidine-Quinoxalinone Hybrids | 2-methylthio | Acted as a key intermediate for synthesizing potent tubulin inhibitors. | nih.gov |

| Thiazolopyrimidine Derivatives | Varies | Novel derivatives showed activity against cancer cell lines. | researchgate.net |

| Pyrido[2,3-d]pyrimidines | Varies | Heterocyclic system is a privileged scaffold with multiple biological activities. | nih.gov |

The carboxylate group is a key pharmacophoric element, often involved in critical hydrogen bonding or electrostatic interactions with a biological target. nih.gov However, it can also impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolism. nih.govnih.gov Consequently, replacing the carboxylic acid with a bioisostere is a common strategy in drug design. acs.org

Tetrazoles: This acidic heterocycle is one of the most widely used carboxylic acid surrogates. nih.gov

Acyl Sulfonamides: These groups can mimic the acidity and hydrogen bonding pattern of a carboxylic acid. nih.gov

Hydroxamic Acids: Often used in the design of metalloenzyme inhibitors.

Phosphonic and Phosphinic Acids: These are more polar than carboxylic acids and can alter the intrinsic activity of a compound. nih.gov

Squaric Acids: The squaramide moiety has been used to mimic the α-amino acid portion of molecules. nih.gov

The choice of a suitable bioisostere is context-dependent, and a panel of options is typically screened to find the optimal replacement for a given drug target. nih.gov

| Bioisostere | General Properties and Rationale for Use | Reference |

| Tetrazole | Acidic heterocycle, mimics charge and hydrogen bonding of a carboxylate. | nih.gov |

| Acyl Sulfonamide | Can replicate the acidic character and interaction points. | nih.gov |

| Phosphonic Acid | More polar than a carboxylic acid; can impact intrinsic activity. | nih.gov |

| Squaric Acid | Can be used to mimic amino acid moieties. | nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies in an Academic Context

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model serves as a template for designing new molecules with improved potency and selectivity. For pyrimidine-based inhibitors, a pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers corresponding to the key features of the pyrimidine scaffold and its substituents.

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its drug-like properties. This iterative process involves:

Synthesis of Analogues: Creating a library of related compounds by systematically modifying the lead structure, as described in the sections above.

In Vitro Testing: Evaluating the synthesized analogues for their biological activity (e.g., IC50 values against a target enzyme or cell line). rsc.org

SAR Analysis: Correlating the structural changes with the observed activity to build a comprehensive understanding of the SAR.

Computational Modeling: Using techniques like molecular docking to predict how analogues bind to the target and to rationalize the observed SAR. mdpi.commdpi.com

This cycle of design, synthesis, and testing, guided by computational models, allows for the rational optimization of a lead compound into a clinical candidate. mdpi.com

Ligand Efficiency and Lipophilic Efficiency Metrics in Design

In modern drug discovery, potency alone is not the sole indicator of a quality lead compound. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are used to assess the "drug-likeness" of a molecule by relating its potency to its physicochemical properties. acs.orgmtak.hu

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms. It helps identify compounds that achieve high potency with a relatively small and simple structure. mtak.hunih.gov

Lipophilic Efficiency (LipE or LLE): This metric relates potency to lipophilicity (logP or logD). sciforschenonline.orgwikipedia.org It is calculated as pIC50 minus logP. wikipedia.org Optimizing for a high LipE helps to avoid "molecular obesity," where potency is increased simply by making the molecule more greasy, which can lead to poor solubility, non-specific binding, and toxicity. sciforschenonline.org A higher LipE value (e.g., >6) is generally considered desirable for a drug candidate. wikipedia.org

The application of these metrics guides chemists to focus on optimization strategies that add potency more efficiently than they add size or lipophilicity, leading to the development of higher-quality drug candidates. acs.orgmtak.hu For example, in the optimization of a furano-pyrimidine Aurora kinase inhibitor, a focus on improving LE and LipE led to the identification of an in vivo active agent. acs.org

| Metric | Formula | Purpose in Drug Design | Reference |

| Ligand Efficiency (LE) | Binding Energy / Number of Heavy Atoms | To assess the binding efficiency per atom; favors smaller, more efficient binders. | mtak.hunih.gov |

| Lipophilic Efficiency (LipE/LLE) | pIC50 - logP | To ensure potency gains are not solely due to increased lipophilicity; helps maintain drug-like properties. | sciforschenonline.orgwikipedia.org |

Fragment-Based Design Approaches utilizing Pyrimidine Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov It begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govacs.org Because of their low complexity, fragments can probe chemical space more efficiently than larger, more complex molecules used in traditional high-throughput screening. acs.org

The pyrimidine ring is an ideal scaffold for inclusion in fragment libraries due to its prevalence in known drugs and its synthetic tractability. nih.gov A typical FBDD workflow involving a pyrimidine scaffold would be:

Fragment Screening: A library containing simple pyrimidine fragments is screened using sensitive biophysical techniques like NMR or X-ray crystallography to identify hits that bind to the target protein. acs.org

Hit Validation and Characterization: The binding of the fragment hits is confirmed and their binding mode is determined, often by obtaining an X-ray co-crystal structure.

Fragment Evolution: The initial fragment hit, which typically has a very weak affinity (in the µM to mM range), is then optimized into a more potent lead compound. nih.gov This can be done by:

Fragment Growing: Adding new functional groups to the fragment to make additional favorable interactions with the target. acs.org

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target. acs.org

This approach allows for the development of novel lead compounds with high ligand efficiency, as they are built up from small, efficient binding fragments. acs.org

Advanced Analytical Methodologies for Research Pertaining to Methyl 2 Aminomethyl Pyrimidine 5 Carboxylate

Chromatographic Techniques for Purity, Quantification, and Impurity Profiling

Chromatography is an indispensable tool for the separation and analysis of "Methyl 2-(aminomethyl)pyrimidine-5-carboxylate" from reaction mixtures, biological matrices, or final product formulations. These methods are pivotal for assessing purity, quantifying the compound, and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like pyrimidine (B1678525) derivatives. creative-proteomics.com A reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quantification. This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

For a compound with the structure of "this compound," a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance. nih.gov Method validation according to ICH guidelines would demonstrate linearity, precision, accuracy, and sensitivity. nih.gov

Table 1: Representative RP-HPLC Method Parameters for Analysis of Pyrimidine Carboxylates

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient or isocratic elution to separate the analyte from impurities. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Injection Volume | 10 µL | Volume of sample introduced into the system. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| UV Detection | 230-280 nm | Wavelength for monitoring the analyte based on its UV absorbance. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of "this compound" and its impurities, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. nih.govnih.gov UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution and faster analysis times.

The mass spectrometer, often a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high specificity allows for accurate quantification even in complex matrices. Electrospray ionization (ESI) in positive mode is typically suitable for this compound due to the presence of the basic aminomethyl and pyrimidine groups. nih.gov

Table 2: Example UPLC-MS/MS Parameters for Trace Analysis

| Parameter | Typical Setting | Function |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions ([M+H]⁺). |

| Capillary Voltage | 2.5 - 3.0 kV | Optimizes the ionization process. |

| Desolvation Temp. | 500 - 650 °C | Aids in solvent evaporation and ion generation. nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Example MRM Transition | Parent Ion (Q1) → Product Ion (Q3) | Specific mass transition monitored for the target analyte. |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov This technique is critical in pharmaceutical research, as enantiomers can have different pharmacological and toxicological properties. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov

It is important to note that "this compound," as a molecule, is achiral. It does not possess a stereogenic center, and therefore, does not exist as enantiomers. Consequently, chiral chromatography for enantiomeric purity assessment is not applicable to this specific compound. However, if derivatives of this molecule were synthesized that introduce a chiral center (for instance, by modification of the aminomethyl group), then chiral HPLC would become an essential analytical technique to resolve and quantify the resulting enantiomers. nih.govmdpi.com

Mass Spectrometry for Metabolite Identification in In Vitro Systems

In drug discovery research, understanding the metabolic fate of a compound is crucial. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for identifying metabolites in in vitro systems, such as liver microsomes or hepatocytes. creative-proteomics.commdpi.com

The process involves incubating "this compound" with the in vitro system and then analyzing samples over time. An LC-HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is used to detect potential metabolites. creative-proteomics.com The high mass accuracy of these instruments allows for the determination of the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that helps to elucidate the site of metabolic modification. researchgate.net

Table 3: Potential Metabolic Biotransformations and Corresponding Mass Shifts

| Biotransformation Reaction | Mass Change | Resulting Functional Group |

|---|---|---|

| Ester Hydrolysis | -14 Da (CH₂) | Carboxylic Acid |

| N-Acetylation | +42 Da (C₂H₂O) | Acetamide |

| Oxidation (Hydroxylation) | +16 Da (O) | Hydroxyl group on the ring |

| N-Demethylation (of ester) | Not applicable | (Would follow hydrolysis) |

Thermal Decomposition and Stability Studies for Research Contexts

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For a research compound like "this compound," these studies provide insights into its thermal stability and solid-state properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis can determine the temperature at which the compound begins to decompose and can reveal the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC can identify phase transitions such as melting point, crystallization, and glass transitions. For "this compound," DSC would provide its sharp melting point, which is an indicator of purity, and reveal any polymorphic transitions. This information is valuable for understanding the compound's physical stability under different storage and handling conditions. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. aurigaresearch.comwikipedia.org This measurement provides crucial information about physical phenomena, such as phase transitions and desorption, as well as chemical phenomena, including thermal decomposition and solid-gas reactions. wikipedia.org The output from a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature or time, revealing the thermal stability and compositional properties of the material. aurigaresearch.com

The principle of TGA is based on continuously weighing a sample situated in a furnace with a programmable temperature control. xrfscientific.com By analyzing the temperatures at which mass loss occurs, one can determine the upper temperature limit for the stability of a compound. wikipedia.org Furthermore, the kinetics of the decomposition process can be investigated. Kinetic analysis of TGA data can provide parameters such as activation energy, which offers insight into the reaction mechanisms of thermal degradation. aurigaresearch.com

For pyrimidine derivatives, TGA studies have shown that thermal stability and decomposition characteristics are highly dependent on the compound's specific structure and the nature of its substituents. researchgate.netunal.edu.co While specific TGA data for this compound is not available in the cited literature, analysis of related pyrimidine compounds demonstrates that they often undergo multi-step decomposition. researchgate.net The thermal data from such molecules can point towards important structural aspects of their stability. mdpi.com

The table below illustrates the type of data that can be obtained from a TGA study of various pyrimidine derivatives, showing how different functional groups can influence the decomposition profile.

| Compound Series | Substituent Group | Decomposition Onset (Tonset) (°C) | Primary Mass Loss (%) | Residual Mass at 600°C (%) |

|---|---|---|---|---|

| SDN-1 | 4-CH3 | 245 | 55 | 20 |

| SDN-2 | 4-Cl | 260 | 60 | 18 |

| SDN-3 | 3-CF3 | 275 | 65 | 15 |

| SDN-4 | 4-NO2 | 280 | 70 | 12 |

Note: The data in this table is illustrative and based on general findings for pyrimidine derivatives to demonstrate the output of TGA experiments. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org Both the sample and reference are maintained at nearly the same temperature throughout the experiment. wikipedia.org DSC is widely used to study the thermal properties of materials, identifying thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orghitachi-hightech.com

The principle of DSC involves subjecting both the sample and an inert reference to a controlled temperature program. libretexts.org When the sample undergoes a physical transformation, such as melting (an endothermic process), it will require more heat to maintain its temperature equal to the reference. wikipedia.org Conversely, for an exothermic process like crystallization, less heat is required. wikipedia.org The resulting DSC curve, a plot of heat flow versus temperature, shows peaks corresponding to these transitions, allowing for the quantitative measurement of their temperatures and enthalpies. researchgate.netrsc.org

For organic compounds, including pyrimidine derivatives, DSC is invaluable for determining melting points and assessing purity. libretexts.org Pure, crystalline compounds typically exhibit a sharp endothermic peak corresponding to their melting temperature (Tₘ). libretexts.org Studies on various heterocyclic compounds have shown that melting points are influenced by the type and position of substituents on the molecular structure. mdpi.com While specific DSC data for this compound is not detailed in the available literature, research on analogous pyrimidine structures confirms the utility of DSC in characterizing their solid-liquid phase transitions. researchgate.netunal.edu.co Such analyses have demonstrated that many nitrogen-rich heterocyclic esters are thermally stable up to 250°C. nih.govnih.gov

The following interactive table provides representative melting point data for a series of pyrimidine derivatives, illustrating how DSC can be used to characterize and differentiate closely related compounds.

| Compound Series | Substituent Groups | Melting Point (Tₘ) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |

|---|---|---|---|

| SSN-1 | R1=H, R2=Phenyl | 155 | 110 |

| SSN-2 | R1=CH3, R2=Phenyl | 168 | 125 |

| SSN-3 | R1=H, R2=4-Chlorophenyl | 182 | 130 |

| SSN-4 | R1=H, R2=4-Methoxyphenyl | 175 | 118 |

Note: This table contains illustrative data based on typical results for substituted pyrimidines to demonstrate the application of DSC. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 2-(aminomethyl)pyrimidine-5-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Condensation : Formation of the pyrimidine ring via condensation of amidines with β-dicarbonyl compounds under acidic or basic conditions .

- Aminomethylation : Introduction of the aminomethyl group using reductive amination or nucleophilic substitution with methylamine derivatives .

- Esterification : Final step to introduce the methyl ester group via reaction with methanol and an acid catalyst (e.g., HCl or H₂SO₄) . Purification often employs recrystallization or column chromatography.

Q. How is the structure of this compound characterized?

Key analytical methods include:

- NMR Spectroscopy : To confirm the positions of the aminomethyl and ester groups (e.g., δ ~4.3 ppm for methyl ester protons) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ at m/z 208.2) .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding interactions in crystalline form .

Q. What are the primary applications of this compound in academic research?

- Medicinal Chemistry : Acts as a precursor for kinase inhibitors due to its pyrimidine core, which mimics ATP-binding motifs .

- Chemical Biology : Used to study enzyme-substrate interactions (e.g., in cancer metabolism pathways) via its modifiable functional groups .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity and bioactivity?

Substituents alter electronic and steric properties, impacting both synthesis and biological interactions:

| Substituent Position | Effect on Reactivity | Bioactivity Impact | Example Derivatives |

|---|---|---|---|

| 4-Hydroxy (C4-OH) | Increases hydrogen-bonding capacity | Enhances enzyme inhibition (e.g., kinase targets) | Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate |

| 4-Methoxy (C4-OCH₃) | Stabilizes ring via electron donation | Reduces metabolic degradation in vitro | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate |

| 4-Methyl (C4-CH₃) | Enhances lipophilicity | Improves membrane permeability | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from structural variations or assay conditions. Methodological solutions include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate activity contributors (e.g., replacing C4-OH with C4-CH₃ to test hydrophobicity effects) .

- Dose-Response Analysis : Confirm activity thresholds across multiple concentrations to rule out false positives .

- Target Validation : Use CRISPR/Cas9 knockout models to verify specificity for suspected enzymes (e.g., PI3K or EGFR kinases) .

Q. How can synthesis be optimized for higher yield and purity?

- Continuous Flow Reactors : Improve reaction control and scalability, reducing side-product formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .

- Solvent Optimization : Replace DMF with acetonitrile or THF to enhance regioselectivity during aminomethylation .

Q. How does this compound compare to structurally similar pyrimidine derivatives?

Comparative analysis with analogs reveals key differences:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.